

Long-term stability and proper storage of D-(-)-Lactic acid-13C standards

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Compound of Interest

Compound Name: **D-(-)-Lactic acid-13C**

Cat. No.: **B12380453**

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Technical Support Center: D-(-)-Lactic acid-13C Standards

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability and proper storage of **D-(-)-Lactic acid-13C** standards. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for D-(-)-Lactic acid-13C standards?

A: For long-term stability, **D-(-)-Lactic acid-13C**, particularly in its solid form, should be stored in a tightly sealed container in a cool, dry place. The recommended temperature is refrigerated, between +2°C and +8°C^{[1][2]}. It is also crucial to protect the standard from light^[1]. For solutions, especially those prepared for in vivo experiments, fresh preparation on the day of use is recommended^[3].

Q2: What is the expected shelf life of the D-(-)-Lactic acid-13C standard?

A: When stored unopened in its original packaging under the recommended conditions, related lactic acid products can have a shelf life of up to three years.^[4] However, physical properties can change over time, so it is advisable to perform a re-qualification test if the standard has been stored for a prolonged period.^[4]

Q3: Should I store the standard as a solid or in a solution?

A: For maximum long-term stability, storing the standard in its solid, neat form is highly recommended. D-(-)-Lactic acid is a hygroscopic solid, meaning it can absorb moisture from the air, which could compromise its stability[2]. Solutions should be prepared fresh whenever possible. If you need to store a stock solution, aliquot it into single-use vials to minimize freeze-thaw cycles and store at -20°C or lower.

Q4: What solvents are recommended for preparing a stock solution?

A: D-(-)-Lactic acid is soluble in water. High-purity water (e.g., HPLC-grade or Milli-Q) is the most common solvent. Some suppliers provide the standard as a 20% w/w solution in water[1] [3]. For specific analytical methods like LC-MS, the solvent should be compatible with the mobile phase.

Q5: How can I be sure my standard has not degraded?

A: Signs of degradation can include discoloration of the solid, changes in solubility, or the appearance of unexpected peaks in your analytical chromatogram (e.g., GC-MS or LC-MS). The most reliable method to check for degradation is to compare the performance of the older standard against a newly purchased, certified standard.

Q6: What are the key handling precautions for this standard?

A: D-(-)-Lactic acid is corrosive and can cause severe skin burns and eye damage[2]. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat[2]. Handle the compound in a well-ventilated area or a fume hood[2].

Troubleshooting Guide

This section addresses common issues encountered when using **D-(-)-Lactic acid-13C** standards.

Issue 1: Inconsistent or Inaccurate Quantification Results

- Possible Cause 1: Standard Degradation. The standard may have degraded due to improper storage (exposure to moisture, light, or high temperatures).
 - Solution: Use a fresh vial of the standard or purchase a new one. Verify the storage conditions of your lab against the manufacturer's recommendations.
- Possible Cause 2: Improper Solution Preparation. Errors in weighing, dilution, or solvent purity can lead to inaccurate concentrations.
 - Solution: Review your stock solution preparation protocol. Use a calibrated analytical balance and Class A volumetric flasks. Ensure the solvent is of high purity and free of contaminants. Prepare fresh dilutions for each experiment.
- Possible Cause 3: Sample Matrix Effects. Components in your sample may interfere with the ionization or detection of the standard.
 - Solution: Perform a matrix effect study by spiking the standard into a blank matrix and comparing the response to the standard in a clean solvent. If matrix effects are present, consider alternative sample preparation methods (e.g., solid-phase extraction) or use a matrix-matched calibration curve.

Issue 2: Poor Peak Shape (Tailing, Splitting) in Chromatography

- Possible Cause 1: Contamination. The standard, solvent, or analytical system (vial, column, injector) may be contaminated.
 - Solution: Prepare a fresh solution using a new vial and high-purity solvent. Clean the injection port and replace the analytical column if necessary.
- Possible Cause 2: Analyte-Column Interaction. The acidic nature of lactic acid can lead to interactions with the stationary phase or active sites in the system.
 - Solution: Ensure the mobile phase pH is appropriate for lactic acid analysis. Consider using a different column chemistry specifically designed for organic acids.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for **D-(-)-Lactic acid-13C**

Parameter	Solid Standard	Aqueous Stock Solution
Temperature	+2°C to +8°C (Refrigerated) [1] [2]	Short-term: +2°C to +8°C Long-term: ≤ -20°C (Aliquot) [5]
Light	Protect from light	Store in amber vials or protect from light
Atmosphere	Store in a tightly sealed container in a dry place (desiccator recommended) [6]	Purge headspace with inert gas (e.g., Nitrogen, Argon) before sealing
Container	Original manufacturer's vial	Glass or polypropylene vials with chemically resistant caps [6]
Shelf Life	Up to 3 years under ideal conditions [4]	Prepare fresh; use within 2 months if stored at -20°C

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

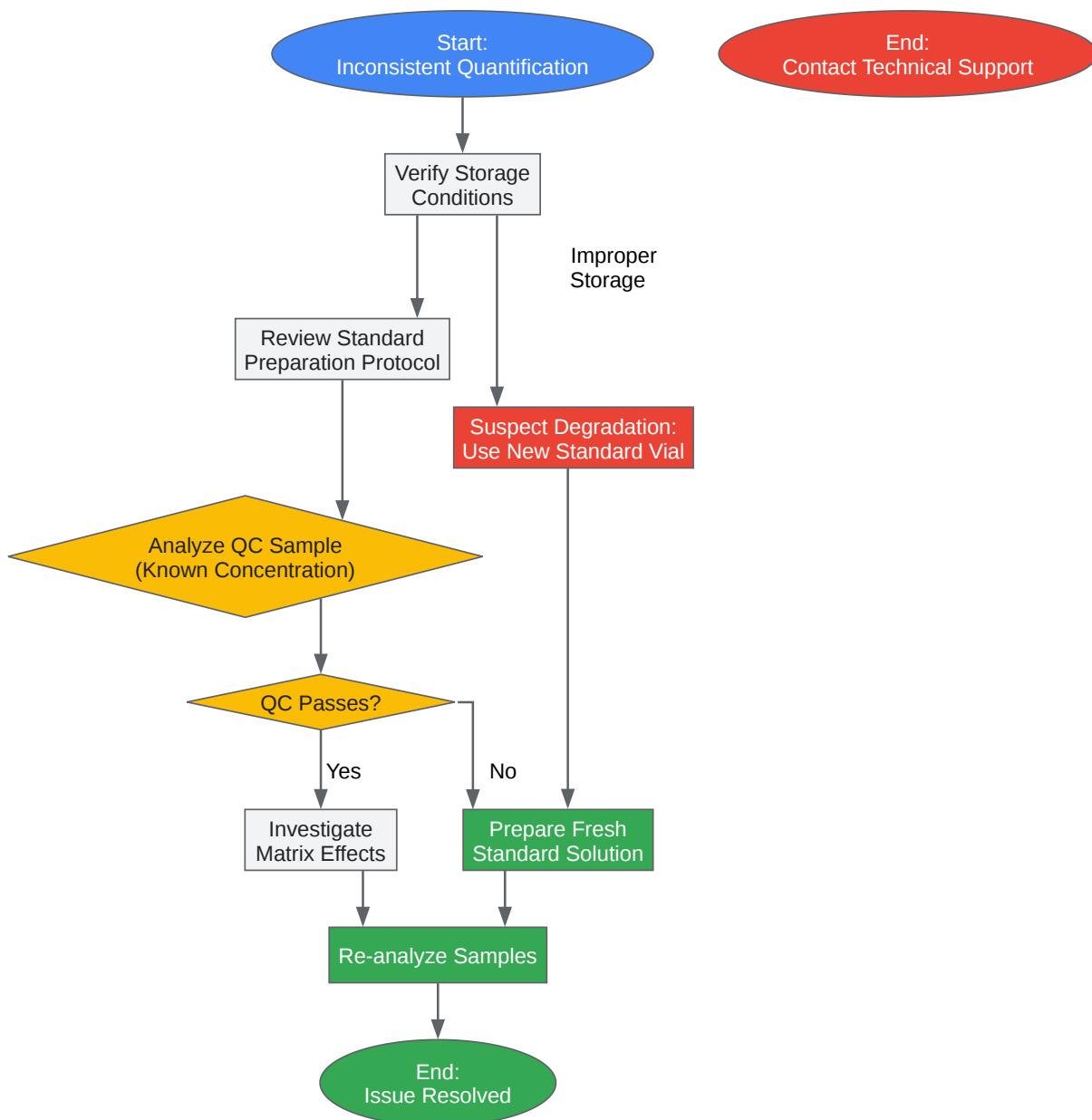
- Acclimatization: Allow the vial containing the solid **D-(-)-Lactic acid-13C** standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
- Weighing: Using a calibrated analytical balance, accurately weigh approximately 10 mg of the solid standard into a clean, dry weighing boat.
- Dissolution: Transfer the weighed solid into a 10 mL Class A amber volumetric flask.
- Solvent Addition: Add approximately 7-8 mL of HPLC-grade water to the flask.
- Mixing: Gently swirl the flask to dissolve the solid completely. If needed, sonicate the solution for 5-10 minutes to aid dissolution[\[3\]](#).
- Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, add HPLC-grade water to the 10 mL mark.

- Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
- Storage: Transfer the solution to a labeled amber glass vial. For long-term storage, aliquot into single-use cryovials and store at $\leq -20^{\circ}\text{C}$.

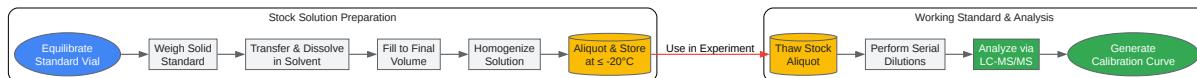
Protocol 2: Assessment of Long-Term Stability

- Time-Zero Analysis: Immediately after preparing a fresh stock solution (as per Protocol 1), prepare a series of working standards through serial dilution. Analyze these standards using a validated analytical method (e.g., LC-MS/MS) to establish a baseline response and linearity.
- Storage Conditions: Aliquot the primary stock solution into multiple vials. Store these aliquots under different conditions (e.g., 4°C , -20°C , -80°C) for a defined period (e.g., 1, 3, 6, 12 months). Include a set of vials to undergo multiple freeze-thaw cycles (e.g., 3-5 cycles).
- Time-Point Analysis: At each designated time point, retrieve an aliquot from each storage condition.
- Sample Preparation: Prepare a fresh set of working standards from the stored aliquot.
- Analysis: Analyze the newly prepared working standards using the same analytical method as the time-zero analysis.
- Data Comparison: Compare the analytical response (e.g., peak area, concentration accuracy) of the stored standards against the time-zero data. A deviation of more than 15% is often considered an indication of instability.

Visualizations

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Caption: Troubleshooting workflow for inconsistent quantification results.



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Caption: Workflow for preparing and using **D-(-)-Lactic acid-13C** standards.

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